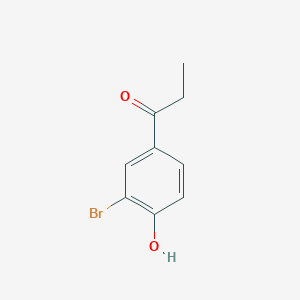

1-(3-Bromo-4-hydroxyphenyl)propan-1-one

Descripción

Propiedades

IUPAC Name |

1-(3-bromo-4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFDDMWXMSAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(3-Bromo-4-hydroxyphenyl)propan-1-one CAS 18430-72-3

An In-depth Technical Guide to 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (CAS 18430-72-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one, a key chemical intermediate. It details its physicochemical properties, synthesis and purification protocols, analytical characterization methods, potential applications in research and development, and essential safety and handling procedures. The information is structured to offer both foundational knowledge and practical insights for professionals in the chemical and pharmaceutical sciences.

Compound Overview

1-(3-Bromo-4-hydroxyphenyl)propan-1-one, identified by CAS number 18430-72-3, is a halogenated aromatic ketone. Its structure, featuring a brominated phenol ring attached to a propanone chain, makes it a versatile building block in organic synthesis. The presence of reactive sites—the hydroxyl and carbonyl groups, the bromine atom, and the aromatic ring—allows for a wide range of chemical modifications. This versatility positions the compound as a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

The fundamental properties of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one are crucial for its handling, application in reactions, and analytical characterization. These properties have been compiled from various chemical databases.[1][2]

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-4-hydroxyphenyl)propan-1-one | PubChem[1] |

| CAS Number | 18430-72-3 | BLDpharm[3] |

| Molecular Formula | C₉H₉BrO₂ | PubChem[1] |

| Molecular Weight | 229.07 g/mol | PubChem[1][2] |

| Synonyms | 3'-Bromo-4'-hydroxypropiophenone | PubChem[1] |

| Canonical SMILES | CCC(=O)C1=CC(=C(C=C1)O)Br | PubChem[1] |

| InChIKey | LFFDDMWXMSAFSM-UHFFFAOYSA-N | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1][2] |

| XLogP3 | 2.7 | PubChem[1] |

Synthesis and Purification

The synthesis of substituted propiophenones often involves multi-step reaction sequences. While a specific, peer-reviewed synthesis for 1-(3-Bromo-4-hydroxyphenyl)propan-1-one is not detailed in the provided results, a plausible and common pathway can be inferred from established organic chemistry reactions, such as the Friedel-Crafts acylation.

Proposed Synthetic Workflow

The synthesis could start from 2-bromophenol, which is first protected and then subjected to Friedel-Crafts acylation with propanoyl chloride, followed by deprotection to yield the final product.

Sources

Technical Profile: 3'-Bromo-4'-hydroxypropiophenone

Topic: 3'-Bromo-4'-hydroxypropiophenone: Synthetic Architecture & Pharmaceutical Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, Process Engineers

Strategic Building Block for SERMs and Benzofuran Scaffolds

Executive Summary

3'-Bromo-4'-hydroxypropiophenone (CAS 18430-72-3) represents a critical halogenated phenolic intermediate in modern drug discovery. Its structural utility lies in the orthogonal reactivity of its functional groups: the ketone moiety allows for Grignard additions (essential for triarylethylene SERMs), the phenolic hydroxyl facilitates etherification, and the ortho-bromide serves as a high-value handle for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to construct benzofuran cores. This guide details the regioselective synthesis, analytical characterization, and downstream applications of this versatile scaffold.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 1-(3-Bromo-4-hydroxyphenyl)propan-1-one |

| CAS Number | 18430-72-3 |

| Molecular Formula | |

| Molecular Weight | 229.07 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Melting Point | 98–102 °C (Lit.)[1] |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; sparingly soluble in water |

| pKa | ~7.5 (Phenolic OH, lowered by ortho-Br electron withdrawal) |

Synthetic Methodology

The synthesis of 3'-Bromo-4'-hydroxypropiophenone requires precise control over regioselectivity to avoid

3.1. Reaction Mechanism (Electrophilic Aromatic Substitution)

The phenolic hydroxyl group acts as a strong ortho/para director. Since the para position is blocked by the propionyl group, the electrophile (

Figure 1: Mechanism of regioselective electrophilic bromination directed by the phenolic hydroxyl group.

3.2. Validated Experimental Protocol

Objective: Synthesis of 3'-Bromo-4'-hydroxypropiophenone on a 50 mmol scale.

Reagents:

-

4'-Hydroxypropiophenone (7.51 g, 50 mmol)

-

Copper(II) Bromide (

) (22.3 g, 100 mmol, 2.0 eq) -

Ethyl Acetate (EtOAc) (150 mL)

-

Chloroform (

) (150 mL)

Step-by-Step Procedure:

-

Setup: Equip a 500 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Solvation: Dissolve 4'-Hydroxypropiophenone in a 1:1 mixture of EtOAc and

(300 mL total). -

Addition: Add finely powdered

in a single portion. The mixture will appear as a dark heterogeneous suspension. -

Reflux: Heat the reaction mixture to vigorous reflux (approx. 75-80 °C).

-

Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

) will disappear, replaced by the mono-brominated product (-

Note: The green copper(II) color will fade to white copper(I) bromide (

) as the reaction proceeds.

-

-

Workup: Cool to room temperature. Filter off the solid

byproduct through a Celite pad. -

Extraction: Wash the filtrate with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous

. -

Purification: Concentrate under reduced pressure. Recrystallize the crude residue from Ethanol/Water (9:1) to yield off-white needles.

Expected Yield: 85–92%

Analytical Profiling

Confirming the position of the bromine atom is critical. The NMR splitting pattern definitively distinguishes the 3'-bromo isomer from potential impurities.

4.1. 1H NMR Data (DMSO-

, 400 MHz)

| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |

| OH | 10.85 | Singlet (br) | - | Phenolic proton (deshielded) |

| H-2' | 8.12 | Doublet | 2.1 Hz | Meta-coupling to H-6' (Ortho to Br) |

| H-6' | 7.88 | Doublet of Doublets | 8.6, 2.1 Hz | Ortho-coupling to H-5', Meta to H-2' |

| H-5' | 7.05 | Doublet | 8.6 Hz | Ortho-coupling to H-6' (Ortho to OH) |

| -CH2- | 2.95 | Quartet | 7.2 Hz | Propionyl methylene |

| -CH3 | 1.10 | Triplet | 7.2 Hz | Propionyl methyl |

Key Diagnostic: The doublet at ~8.12 ppm with a small

Applications in Drug Discovery

This intermediate is a gateway to two major classes of therapeutics: Selective Estrogen Receptor Modulators (SERMs) and Benzofuran-based inhibitors.

5.1. Benzofuran Scaffold Construction

The ortho-bromo-phenol motif allows for a "one-pot" cyclization strategy to generate 2-substituted benzofurans, a scaffold found in anti-arrhythmic drugs (e.g., Amiodarone analogs) and antimicrobial agents.

Figure 2: Workflow for converting the bromo-intermediate into a benzofuran core via Sonogashira coupling and cyclization.

5.2. SERM Analogs

In the development of triphenylethylene SERMs (similar to Ospemifene or Tamoxifen), the propiophenone chain forms the central alkene backbone.

-

Protection: The phenolic OH is protected (e.g., Benzyl ether).

-

Grignard Reaction: Reaction with Phenylmagnesium bromide introduces the second aryl ring.

-

Dehydration: Acid-catalyzed elimination yields the triarylethylene core. The bromine atom on the ring allows for late-stage diversification, enabling the addition of polar side chains to tune receptor binding affinity.

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the phenolic ring. Light sensitive.

-

Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.

References

-

PubChem. (n.d.).[1] 1-(3-Bromo-4-hydroxyphenyl)propan-1-one (CAS 18430-72-3).[1][2][3][4] National Library of Medicine.[4] Retrieved from [Link][4]

-

Organic Syntheses. (1943). Bromination of Phenols: General Methods. Org.[5][6][7][8] Synth. Coll. Vol. 2, p.100. (Contextual grounding for EAS mechanism). Retrieved from [Link]

- Google Patents. (2016). Process for preparation of Ospemifene (WO2016110805A1). (Illustrates propiophenone utility in SERM synthesis).

-

MDPI. (2014). Regioselective Electrophilic Aromatic Bromination. Int. J. Mol. Sci. Retrieved from [Link]

Sources

- 1. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one_18430-72-3_Hairui Chemical [hairuichem.com]

- 3. 18430-72-3|1-(3-Bromo-4-hydroxyphenyl)propan-1-one|BLD Pharm [bldpharm.com]

- 4. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzofuran synthesis [organic-chemistry.org]

- 8. feedstuffs.com [feedstuffs.com]

3-Bromo-4-hydroxypropiophenone synonyms and nomenclature

An In-depth Technical Guide to 3-Bromo-4-hydroxypropiophenone: Nomenclature, Properties, and Applications

Introduction

3-Bromo-4-hydroxypropiophenone is a halogenated aromatic ketone that serves as a crucial intermediate and building block in organic synthesis. Its molecular framework, featuring a propiophenone core substituted with bromine and hydroxyl groups, makes it a versatile precursor for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic relevance, and safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Part 1: Chemical Identity and Nomenclature

Accurate identification of a chemical compound is fundamental for scientific communication and research. 3-Bromo-4-hydroxypropiophenone is known by several names and identifiers across different chemical databases and literature.

Synonyms and Trivial Names

In scientific literature and commercial catalogs, this compound is frequently referred to by a variety of synonyms. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

-

1-(3-Bromo-4-hydroxyphenyl)propan-1-one[1]

-

3'-Bromo-4'-hydroxypropiophenone[1]

-

1-(3-bromo-4-hydroxyphenyl)-1-propanone[1]

-

Propiophenone, 3'-bromo-4'-hydroxy-[1]

-

ALBB-019347

-

AKOS000266149[1]

Systematic Nomenclature (IUPAC)

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized and unambiguous naming system.

The official IUPAC name for this compound is 1-(3-bromo-4-hydroxyphenyl)propan-1-one .[1] This name systematically describes the molecule: "propan-1-one" indicates a three-carbon ketone, which is attached to a "phenyl" (benzene) ring. The substituents on the phenyl ring are a "bromo" group at position 3 and a "hydroxy" group at position 4, relative to the point of attachment of the propanone group.

Chemical Identifiers

For precise database searching and regulatory compliance, standardized identifiers are used globally.

| Identifier | Value |

| CAS Number | 18430-72-3[1] |

| Molecular Formula | C₉H₉BrO₂[1] |

| InChI | InChI=1S/C9H9BrO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3[1] |

| InChIKey | LFFDDMWXMSAFSM-UHFFFAOYSA-N[1] |

| SMILES | CCC(=O)C1=CC(=C(C=C1)O)Br[1] |

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of 3-Bromo-4-hydroxypropiophenone dictate its behavior in reactions, its solubility, and its handling requirements.

Chemical Structure

Caption: General workflow for the synthesis of 3-Bromo-4-hydroxypropiophenone.

Key Reactions and Role as an Intermediate

The true value of 3-Bromo-4-hydroxypropiophenone lies in its utility as a chemical intermediate. The presence of three reactive sites—the hydroxyl group, the bromine atom, and the ketone functional group—allows for a wide range of subsequent reactions.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is a precursor for ifenprodil tartrate, a drug with improving action on cerebral circulation metabolism. [2]* Derivatization : The hydroxyl and ketone groups can be modified to produce a library of related compounds for structure-activity relationship (SAR) studies in drug discovery.

Caption: Role as a versatile intermediate in chemical synthesis.

Part 4: Safety and Handling

Proper handling of 3-Bromo-4-hydroxypropiophenone is essential to ensure laboratory safety. The information is derived from its Safety Data Sheet (SDS).

Hazard Identification

This chemical is considered hazardous and requires careful handling.

-

H315 : Causes skin irritation. [3][4]* H319 : Causes serious eye irritation. [3][4]* H335 : May cause respiratory irritation. [3]

Precautionary Measures and First Aid

Prevention:

-

P261 : Avoid breathing dust, fume, gas, mist, vapors, or spray. [5]* P264 : Wash skin thoroughly after handling. [4]* P280 : Wear protective gloves, eye protection, and face protection. [4]* Use only outdoors or in a well-ventilated area. [5] Response & First Aid:

-

If on skin : Wash with plenty of soap and water. [3]If irritation occurs, seek medical advice.

-

If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [3]If irritation persists, get medical advice. [3]* If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell. [3]* If swallowed : Rinse mouth and consult a physician. [6] Storage and Disposal:

-

Store in a well-ventilated place. Keep the container tightly closed. [5]* Dispose of contents/container to an approved waste disposal plant. [3][5]

Conclusion

3-Bromo-4-hydroxypropiophenone is a well-characterized chemical compound with significant importance in synthetic organic chemistry. Its defined nomenclature, well-documented properties, and established role as a versatile intermediate make it a valuable tool for researchers in academia and industry, particularly in the realm of pharmaceutical development. Adherence to strict safety protocols is mandatory when handling this compound to mitigate the associated health risks.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44122262, 1-(3-Bromo-4-hydroxyphenyl)propan-1-one. Retrieved from [Link]

- Google Patents. (n.d.). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone.

-

Scherer, D., & Schut, H. (2019). SYNTHESIS AND ANTIOXIDANT EVALUATION OF 3-BROMO-FLAVONE. ResearchGate. Retrieved from [Link]

-

St. Olaf College. (n.d.). Synthesis of trans-3-Bromo-4-hydroxytetrahydrothiophene-1,1-dioxide. Retrieved from [Link]

Sources

- 1. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. capotchem.cn [capotchem.cn]

3'-Bromo-4'-hydroxypropiophenone molecular weight and formula

An In-depth Technical Guide to 3'-Bromo-4'-hydroxypropiophenone: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3'-Bromo-4'-hydroxypropiophenone, a key chemical intermediate with significant potential in research and development, particularly within the pharmaceutical industry. This document outlines its fundamental chemical properties, explores established and theoretical synthetic pathways, details robust analytical methodologies for its characterization, and discusses its current and prospective applications as a building block in drug discovery and materials science.

Core Molecular and Physical Properties

3'-Bromo-4'-hydroxypropiophenone, also known by its IUPAC name 1-(3-bromo-4-hydroxyphenyl)propan-1-one, is a substituted aromatic ketone. Its chemical structure, featuring a bromine atom and a hydroxyl group on the phenyl ring, imparts specific reactivity and makes it a versatile precursor in organic synthesis.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 18430-72-3 | [1] |

Chemical Structure

The structure of 3'-Bromo-4'-hydroxypropiophenone is depicted below. The propiophenone backbone is substituted at the 3' position with a bromine atom and at the 4' position with a hydroxyl group. This substitution pattern is key to its utility in the synthesis of more complex molecules.

Caption: 2D Chemical Structure of 3'-Bromo-4'-hydroxypropiophenone.

Synthesis Methodologies

The synthesis of 3'-Bromo-4'-hydroxypropiophenone can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. A common and logical approach involves the Friedel-Crafts acylation of a substituted phenol, followed by bromination, or vice versa.

Synthetic Pathway Overview

A plausible synthetic route starts with the readily available 4-hydroxyphenylpropan-1-one (4'-hydroxypropiophenone), which is then brominated. This approach offers good regioselectivity due to the directing effects of the hydroxyl and acyl groups.

Caption: Proposed synthetic workflow for 3'-Bromo-4'-hydroxypropiophenone.

Experimental Protocol: Bromination of 4'-Hydroxypropiophenone

This protocol is adapted from established methods for the bromination of substituted phenols.[2]

Materials:

-

4'-Hydroxypropiophenone

-

Glacial Acetic Acid

-

Bromine

-

Sodium bisulfite solution (quenching)

-

Deionized water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve 4'-hydroxypropiophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 3'-Bromo-4'-hydroxypropiophenone can be purified by recrystallization or column chromatography.

Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of synthesized 3'-Bromo-4'-hydroxypropiophenone. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The proton NMR will show characteristic signals for the aromatic protons, the methylene and methyl groups of the propio- chain, and the phenolic hydroxyl group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch, and aromatic C-H and C=C vibrations.[1]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is typically effective.[3][4]

Caption: A typical workflow for the analytical characterization of the title compound.

Applications in Research and Drug Development

The structural motifs present in 3'-Bromo-4'-hydroxypropiophenone make it a valuable intermediate in the synthesis of various biologically active molecules.

Precursor for Pharmaceutical Agents

The bromine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxyl and ketone groups can be modified through various organic transformations. This allows for the construction of a diverse library of compounds for screening in drug discovery programs. For instance, related bromophenol compounds have been investigated for their anti-inflammatory and antioxidant properties.[5][6]

Building Block for Bioactive Scaffolds

The propiophenone core is found in a number of pharmaceutical agents. For example, bupropion, an antidepressant and smoking cessation aid, is a propiophenone derivative.[7] The introduction of a bromo- and hydroxy- substitution pattern, as in 3'-Bromo-4'-hydroxypropiophenone, offers a starting point for the synthesis of novel analogs with potentially improved or different pharmacological profiles.

Conclusion

3'-Bromo-4'-hydroxypropiophenone is a chemical intermediate with significant potential, underpinned by its versatile chemical structure. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, paving the way for its application in the development of new pharmaceuticals and other advanced materials. As research continues to uncover the therapeutic potential of novel molecular scaffolds, the demand for well-characterized and accessible building blocks like 3'-Bromo-4'-hydroxypropiophenone is expected to grow.

References

-

1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem. Available at: [Link]

-

Synthesis of 3-bromo-4-hydroxybenzoic acid - PrepChem.com. Available at: [Link]

-

3-Bromo-4-hydroxyphenylacetic acid - SIELC Technologies. Available at: [Link]

-

Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as bulk powder from online vendors - ResearchGate. Available at: [Link]

-

Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed. Available at: [Link]

-

3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway - Frontiers. Available at: [Link]

-

Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC. Available at: [Link]

Sources

- 1. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3-Bromo-4-hydroxyphenylacetic acid | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

- 5. Treatment with 3-Bromo-4,5-Dihydroxybenzaldehyde Improves Cardiac Function by Inhibiting Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | 3-Bromo-4,5-Dihydroxybenzaldehyde Protects Against Myocardial Ischemia and Reperfusion Injury Through the Akt-PGC1α-Sirt3 Pathway [frontiersin.org]

- 7. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 3'-Bromo-4'-hydroxypropiophenone in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Introduction: The Role of Keystone Intermediates in Drug Development

In the intricate landscape of pharmaceutical development, the efficiency, scalability, and robustness of a synthetic route are paramount. Central to this paradigm is the use of versatile pharmaceutical intermediates—molecular building blocks that serve as pivotal starting points for the synthesis of Active Pharmaceutical Ingredients (APIs). 3'-Bromo-4'-hydroxypropiophenone is one such keystone intermediate. Its substituted phenyl ring and reactive ketone functional group make it a highly valuable precursor for a range of therapeutic agents, particularly in the class of β2-adrenergic agonists.

This guide provides an in-depth exploration of 3'-Bromo-4'-hydroxypropiophenone, offering detailed protocols, mechanistic insights, and analytical methodologies for its application in the synthesis of important pharmaceuticals like Salbutamol and Ritodrine. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern them.

Compound Profile and Safety Mandates

A thorough understanding of the starting material's properties and safety requirements is the foundation of any successful synthetic campaign.

Physicochemical Data

The essential properties of 3'-Bromo-4'-hydroxypropiophenone are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-bromo-4-hydroxyphenyl)propan-1-one | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 130 - 135 °C (266 - 275 °F) | |

| CAS Number | 13741-94-3 | [1] |

Critical Safety and Handling Protocols

3'-Bromo-4'-hydroxypropiophenone is classified as an irritant. Adherence to strict safety protocols is mandatory.

-

Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles (conforming to EN166 or OSHA 29 CFR 1910.133 standards), and a lab coat.[3][4] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

-

Handling : Avoid breathing dust.[3] Wash hands and any exposed skin thoroughly after handling.[3] Contaminated clothing should be removed and washed before reuse.[6]

-

Storage : Store in a cool, well-ventilated place in a tightly closed container.[3] Store locked up.

-

First Aid Measures :

-

Skin Contact : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

Ingestion : Rinse mouth with water and consult a physician.[3]

-

Core Application: Synthesis of β2-Adrenergic Agonists

3'-Bromo-4'-hydroxypropiophenone is a crucial precursor for synthesizing β2-adrenergic agonists, a class of drugs that act on the β2-adrenergic receptors of smooth muscle, causing relaxation. This makes them vital for treating asthma (as bronchodilators) and for inhibiting premature labor (as tocolytic agents).

The general synthetic pathway involves two key transformations: the amination of the α-carbon adjacent to the ketone and the subsequent reduction of the ketone to a secondary alcohol.

Caption: General synthetic workflow from the intermediate.

Application Protocol 1: Synthesis of a Key Salbutamol Precursor

Salbutamol (Albuterol) is a widely used bronchodilator for the treatment of asthma.[7] The synthesis involves the introduction of a tert-butylamino group. While many industrial syntheses start from different materials, this protocol demonstrates the core amination and reduction steps using a related intermediate, α-bromo-4-hydroxypropiophenone, which shares the key reactive sites. The principles are directly translatable.

Objective: To synthesize 1-(4-hydroxyphenyl)-2-(tert-butylamino)propan-1-ol, a core structure related to Salbutamol.

Causality of Experimental Design: The phenolic hydroxyl group is acidic and can interfere with the amination step. Therefore, it is often protected (e.g., as a benzyl ether) in industrial syntheses.[8][9] The subsequent amination with tert-butylamine introduces the necessary side chain. Sodium borohydride is a mild and selective reducing agent for the ketone, which avoids the reduction of other functional groups. Finally, deprotection via catalytic hydrogenation removes the benzyl group to yield the final product.[8]

Step-by-Step Protocol:

-

Protection of Phenolic Hydroxyl (Optional but Recommended):

-

Dissolve 1 mole equivalent of 3'-Bromo-4'-hydroxypropiophenone in a suitable solvent like acetone or DMF.

-

Add 1.5 mole equivalents of anhydrous potassium carbonate (K₂CO₃) and 1.1 mole equivalents of benzyl bromide.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction, filter off the salts, and concentrate the solvent under reduced pressure to obtain the protected intermediate.

-

-

α-Bromination:

-

Note: This step would be necessary if starting from the un-brominated propiophenone. It is included here for context as it's a common route. A patent describes the bromination of 4-hydroxypropiophenone using cupric bromide in a solvent mixture like ethyl acetate and chloroform, refluxing for 0.5-1 hour.[10] This method provides the α-bromo ketone quantitatively.[10]

-

-

Amination Reaction:

-

Dissolve 1 mole equivalent of the α-bromo protected ketone in a polar aprotic solvent such as acetonitrile.

-

Add 2.5-3.0 mole equivalents of tert-butylamine. The excess amine acts as both the nucleophile and a base to neutralize the HBr byproduct.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor progress via TLC or HPLC.

-

Upon completion, the solvent can be removed, and the residue partitioned between ethyl acetate and water to remove excess amine and salts.

-

-

Carbonyl Reduction:

-

Dissolve the crude α-amino ketone from the previous step in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1.5 mole equivalents of sodium borohydride (NaBH₄) in portions, keeping the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction carefully by the slow addition of water, followed by acidification with dilute HCl to pH ~5-6.

-

Extract the product with a suitable organic solvent.

-

-

Deprotection (if protection was used):

-

Dissolve the protected amino alcohol in methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenate the mixture under 35-45 psi of hydrogen pressure at 30-50 °C until TLC indicates the complete removal of the benzyl group.[11]

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to yield the crude product.

-

Self-Validation and In-Process Controls:

-

TLC Monitoring: Use a mobile phase like Ethyl Acetate/Hexane (e.g., 30:70 v/v) to monitor the disappearance of starting material and the appearance of the product at each step.

-

HPLC Analysis: Confirm the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid for MS compatibility) is a suitable starting point.[12][13]

Application Protocol 2: Synthesis of a Ritodrine Precursor

Ritodrine is a tocolytic agent used to stop premature labor.[14] Its synthesis follows a similar path to Salbutamol but uses a different amine, specifically 2-(4-hydroxyphenyl)ethylamine.[8]

Objective: To synthesize 1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]propan-1-ol (Ritodrine).

Causality of Experimental Design: The synthetic logic mirrors that of the Salbutamol precursor. The key difference is the use of 2-(4-hydroxyphenyl)ethylamine, which introduces the second phenolic ring characteristic of Ritodrine. Protection of both phenolic groups is often necessary to prevent side reactions.

Step-by-Step Protocol:

-

Protection: Protect the phenolic hydroxyl of 3'-Bromo-4'-hydroxypropiophenone, typically as a benzyl ether, following the procedure in section 2.1. The amine, 2-(4-hydroxyphenyl)ethylamine, should also have its hydroxyl group protected.

-

α-Bromination: As in the previous protocol, this step is contextually important for the overall synthetic family.

-

Amination:

-

Dissolve 1 mole equivalent of the α-bromo protected ketone in acetonitrile or a similar solvent.

-

Add 1.2 mole equivalents of the protected 2-(4-hydroxyphenyl)ethylamine and 1.5 mole equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA).

-

Heat the reaction to 50-60 °C and stir for 12-24 hours, monitoring by TLC.

-

Work up the reaction by partitioning between an organic solvent and water.

-

-

Reduction & Deprotection:

Self-Validation and In-Process Controls:

-

Reaction progress should be diligently monitored at each stage using TLC and/or HPLC to ensure complete conversion before proceeding to the next step.

-

The final product's identity and purity should be confirmed by NMR, Mass Spectrometry, and HPLC against a reference standard.

Analytical Quality Control

Ensuring the identity and purity of the 3'-Bromo-4'-hydroxypropiophenone intermediate is critical for the success of subsequent reactions and the quality of the final API.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the intermediate and for monitoring reaction progress.

-

Methodology: A reverse-phase (RP) HPLC method is typically suitable.[12]

-

Sample Protocol:

Spectroscopic Identification

Spectroscopic methods are used to confirm the molecular structure of the intermediate.

-

Infrared (IR) Spectroscopy: Expect characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), C=O stretch of the ketone (~1670 cm⁻¹), and C-Br stretch in the fingerprint region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons (with splitting patterns influenced by the bromine and hydroxyl groups), the quartet for the -CH₂- group of the propyl chain, and the triplet for the terminal -CH₃ group.

-

¹³C NMR: Will show characteristic chemical shifts for the carbonyl carbon (~200 ppm), the aromatic carbons (including the carbon attached to bromine), and the aliphatic carbons of the propyl chain.

-

Caption: Quality control decision workflow for the intermediate.

Conclusion

3'-Bromo-4'-hydroxypropiophenone stands out as a strategically important intermediate in medicinal chemistry. Its pre-functionalized structure provides a direct and efficient entry point for the synthesis of high-value pharmaceutical compounds, most notably β2-adrenergic agonists. By understanding the core chemical transformations it enables—amination and ketone reduction—and by applying robust analytical and safety protocols, researchers can effectively leverage this compound to streamline drug development pathways, reduce synthesis steps, and ultimately accelerate the journey from laboratory discovery to clinical application.

References

- MilliporeSigma. (2025, October 7). SAFETY DATA SHEET for 3'-Bromo-4'-hydroxypropiophenone.

- Fisher Scientific. (2025, December 18).

- Pharmaffiliates. (2020, March 17). SALBUTAMOL Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.

- Fisher Scientific. (2025, December 25). SAFETY DATA SHEET for 3-Bromo-4-hydroxybenzaldehyde.

- Thermo Fisher Scientific. (2025, September 7).

- TCI Chemicals. (2025, November 24).

- University of Bristol School of Chemistry. Asymmetric synthesis of R-salbutamol.

- PYG Lifesciences. (2025, January 21).

- Journal of China Pharmaceutical University. (2000). Synthesis of Ritodrine.

- Google Patents. (CN103396326A).

- Google Patents. (CN103113237B).

- Chemistry of Medicinal Drugs 7. (2024, May 15). Industrial process for the synthesis of the asthma drug Salbutamol [Video]. YouTube.

- SIELC Technologies. Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column.

- Google Patents. (CN103113239A).

- Chem-Impex. 3-Bromo-4-hydroxyphenylacetic acid.

- SIELC Technologies. (2018, February 16). Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column.

- Google Patents. (CN103113239B).

- Google Patents. (JPS60188344A). Preparation of 4-hydroxy-alpha-bromopropiophenone.

- ChemBK. (2024, April 9). 3'-Hydroxypropiophenone.

- BOC Sciences. (2025, October 11). Unlocking the Potential: Chemical Properties and Uses of 4'-Hydroxypropiophenone.

- Google Patents. (CN113121369A).

- Quick Company.

- PubChem. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one.

- ChemicalBook. 4'-Hydroxypropiophenone synthesis.

- Organic Syntheses. 3-bromo-4-hydroxytoluene.

- PubChem. 4'-Hydroxypropiophenone.

Sources

- 1. 1-(3-Bromo-4-hydroxyphenyl)propan-1-one | C9H9BrO2 | CID 44122262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synthesis [ch.ic.ac.uk]

- 8. CN103396326A - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 9. CN103113237B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

- 10. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]

- 11. Process For Preparation Of Salbutamol Sulphate [quickcompany.in]

- 12. Separation of 3’-Hydroxypropiophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. Separation of 3-Bromo-4-hydroxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. CN103113239B - Preparation method of ritodrine hydrochloride - Google Patents [patents.google.com]

Application Notes & Protocols for the Synthesis of Novel Ether Derivatives from 3-bromo-4-hydroxypropiophenone

For Distribution To: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of diverse ether derivatives starting from 3-bromo-4-hydroxypropiophenone. This starting material is a valuable scaffold in medicinal chemistry due to its trifunctional nature: a reactive ketone, an activatable phenolic hydroxyl group, and a strategically placed bromine atom on the aromatic ring. Derivatization at the hydroxyl group to form ethers is a common strategy to modulate pharmacokinetic and pharmacodynamic properties. We present a detailed exploration of the Williamson ether synthesis, a robust and versatile method for this transformation. This guide includes mechanistic insights, step-by-step protocols, characterization data, and a discussion of the rationale behind experimental choices to empower researchers in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Strategic Value of 3-bromo-4-hydroxypropiophenone Ethers

3-bromo-4-hydroxypropiophenone is a key building block for the synthesis of pharmacologically active compounds. The propiophenone moiety is found in various biologically active molecules, and the presence of a phenolic hydroxyl group offers a prime site for modification. Converting the phenol to an ether linkage is a critical step in many synthetic pathways for several reasons:

-

Modulation of Lipophilicity: The introduction of an alkyl or aryl group via an ether linkage can significantly alter the compound's lipophilicity (LogP), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Improved Metabolic Stability: The phenolic hydroxyl group is susceptible to phase II metabolic conjugation (e.g., glucuronidation). Masking it as an ether can prevent this metabolic pathway, thereby increasing the compound's in vivo half-life.

-

Introduction of New Pharmacophores: The appended group can introduce new binding interactions with a biological target or can itself be a pharmacologically active moiety, leading to the creation of hybrid molecules.

-

Pro-drug Strategies: The ether can be designed to be cleaved in vivo by specific enzymes, releasing the active phenolic compound at the target site.

The Williamson ether synthesis is the most direct and widely employed method for preparing such aryl ethers.[1] It involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks an electrophilic alkyl halide (or sulfonate) in a classic SN2 reaction.[2][3]

The Synthetic Core: Williamson Ether Synthesis

The overall transformation is a two-step, one-pot process that begins with the deprotonation of the weakly acidic phenolic proton, followed by nucleophilic substitution.

Scheme 1: General Reaction Pathway

Caption: Deprotonation of 3-bromo-4-hydroxypropiophenone followed by SN2 attack on an electrophile (R-X) to yield the desired ether derivative.

Mechanistic Considerations & Reagent Selection

-

The Base: The pKa of a typical phenol is around 10. Therefore, a base strong enough to quantitatively deprotonate the hydroxyl group is required. Common choices include alkali metal hydroxides (NaOH, KOH) and carbonates (K₂CO₃, Cs₂CO₃).[1][4] Potassium carbonate is often preferred as it is inexpensive, moderately strong, and easy to handle. Sodium hydride (NaH) can also be used for a more forceful, irreversible deprotonation.[5]

-

The Electrophile (R-X): The success of the SN2 reaction is highly dependent on the nature of the electrophile.[3]

-

Leaving Group (X): The leaving group must be stable upon departure. Iodides are the most reactive, followed by bromides, chlorides, and sulfonates (e.g., tosylates, mesylates).[2]

-

Alkyl Group (R): The reaction works best with methyl and primary alkyl halides. Secondary halides are slower and can lead to a competing E2 elimination side reaction, while tertiary halides will almost exclusively yield the elimination product.[2][3]

-

-

The Solvent: A polar, aprotic solvent is ideal for this reaction. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are excellent choices.[6] They can dissolve the ionic phenoxide intermediate and the organic electrophile, and they do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.

Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of a target ether derivative.

Figure 1. General experimental workflow for the synthesis of ether derivatives.

Detailed Experimental Protocol: Synthesis of 3-bromo-4-ethoxypropiophenone

This protocol provides a representative example for the synthesis of the ethyl ether derivative.

Materials:

-

3-bromo-4-hydroxypropiophenone (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Iodoethane (Ethyl Iodide, 1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Silica Gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-hydroxypropiophenone (e.g., 2.29 g, 10 mmol).

-

Add anhydrous DMF (e.g., 40 mL) and stir until the starting material is fully dissolved.

-

Add anhydrous potassium carbonate (e.g., 2.76 g, 20 mmol). The mixture will become a suspension.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Add iodoethane (e.g., 0.96 mL, 1.87 g, 12 mmol) to the flask via syringe.

-

Heat the reaction mixture to 70 °C using an oil bath and maintain stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

-

Once the reaction is complete, cool the flask to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (e.g., 150 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 3-bromo-4-ethoxypropiophenone as a solid.

Characterization of Synthesized Ethers

Confirmation of the product structure is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods for characterization.

Expected NMR Data for 3-bromo-4-ethoxypropiophenone:

-

¹H NMR:

-

The appearance of a triplet at ~1.4 ppm (3H) and a quartet at ~4.1 ppm (2H) is characteristic of the newly introduced ethyl group (-OCH₂CH₃). The quartet arises from the methylene protons being adjacent to the oxygen and coupled to the methyl group.[7]

-

The propiophenone methylene protons (-COCH₂CH₃) will appear as a quartet around 3.0 ppm, and the corresponding methyl protons as a triplet around 1.2 ppm.

-

The aromatic protons will show distinct signals in the aromatic region (~7.0-8.0 ppm), with their chemical shifts and coupling patterns being influenced by the new ether group.

-

-

¹³C NMR:

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₁H₁₃BrO₂ = 256.01 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be visible for the molecular ion peak.

Versatility of the Protocol: A Summary Table

The described protocol is highly adaptable for the synthesis of a wide range of ether derivatives. The following table summarizes reaction parameters for different electrophiles.

| Entry | Electrophile (R-X) | R Group | Base | Solvent | Typical Temp. (°C) | Expected Product Name |

| 1 | Iodoethane | Ethyl | K₂CO₃ | DMF | 70 | 3-bromo-4-ethoxypropiophenone |

| 2 | Iodomethane | Methyl | K₂CO₃ | Acetone | 55 (reflux) | 3-bromo-4-methoxypropiophenone |

| 3 | 1-Bromopropane | n-Propyl | K₂CO₃ | DMF | 75 | 3-bromo-4-propoxypropiophenone |

| 4 | Benzyl Bromide | Benzyl | K₂CO₃ | DMF | 60 | 4-(benzyloxy)-3-bromopropiophenone |

| 5 | Allyl Bromide | Allyl | Cs₂CO₃ | Acetonitrile | 60 | 4-(allyloxy)-3-bromopropiophenone |

Conclusion and Future Directions

The Williamson ether synthesis provides a reliable and high-yielding pathway for the derivatization of 3-bromo-4-hydroxypropiophenone.[9] This guide offers a robust foundational protocol that can be readily adapted by researchers to generate libraries of novel compounds. The resulting ether derivatives serve as valuable intermediates or as final drug candidates themselves, with potential applications in treating a wide range of diseases, including inflammatory conditions and microbial infections, areas where related bromophenol and flavonoid ether structures have shown promise.[10][11] Further modification of the ketone or aromatic bromine can follow this etherification step, opening up a vast chemical space for exploration in drug discovery programs.

References

- Benchchem. (2025). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.

- Wikipedia. (n.d.). Phenol ether.

- ResearchGate. (2015). Facile synthesis of Substituted Phenacyl Ethers Using PTC and Crown Ether- A Green Protocol.

- Organic Chemistry Research. (n.d.). Regular Article.

- Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation).

- Chemistry Steps. (2022). The Williamson Ether Synthesis.

- Durst, H.D., & Gokel, G.W. (n.d.). The Williamson Ether Synthesis. Adapted from "Experimental Organic Chemistry".

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- ACS Publications. (2024). Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. The Journal of Physical Chemistry A.

- ScienceDirect. (n.d.). Mass and NMR spectroscopic characterization of 3,4-methylenedioxypyrovalerone: A designer drug with a-pyrrolidinophenone structu.

- Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr.

- ResearchGate. (n.d.). Scheme 3. NMR characterization for ppl and ppz compounds, same labels....

- YouTube. (2018). Williamson Ether Synthesis.

- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Unknown Source. (n.d.). Synthesis of Ether.

- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).

- ResearchGate. (n.d.). Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages.

- Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.

- KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.

- PMC. (n.d.). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives.

- Arabian Journal of Chemistry. (2014). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity.

- PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

- ResearchGate. (n.d.). An Overview of Pharmacological Activities and Beneficial Effects of 3‐Hydroxyflavone.

Sources

- 1. orgchemres.org [orgchemres.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. The Williamson Ether Synthesis [cs.gordon.edu]

- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 6. francis-press.com [francis-press.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of 4-Hydroxypropiophenone Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge in organic synthesis: the removal of unreacted 4-hydroxypropiophenone from your final product. This resource is designed to provide you with the expertise and validated protocols necessary to ensure the purity of your target compounds.

Understanding the Challenge: The Properties of 4-Hydroxypropiophenone

4'-Hydroxypropiophenone is a versatile intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1] It is a white to tan crystalline solid with a molecular weight of 150.17 g/mol .[2][3] Key physical properties that influence purification strategies are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [2][3] |

| Molecular Weight | 150.17 g/mol | [2][3] |

| Melting Point | 148-152 °C | [3][4] |

| Boiling Point | 299-300 °C at 760 mmHg | [3][4] |

| Water Solubility | 0.34 g/L at 15 °C | [3][5] |

| Organic Solvent Solubility | Moderately soluble in methanol and acetone. Soluble in ethanol. | [2][3] |

The presence of both a hydroxyl group and a ketone functionality dictates its chemical behavior and solubility, which is central to designing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: My TLC analysis shows a spot corresponding to 4-hydroxypropiophenone in my final product. What is the first step I should take?

A1: The first step is to accurately identify the polarity difference between your product and the unreacted starting material. This can be achieved by running a thin-layer chromatography (TLC) plate with different solvent systems (e.g., varying ratios of hexane and ethyl acetate). The relative retention factors (Rf) will guide the selection of the most appropriate purification method. If there is a significant difference in polarity, column chromatography is often a viable option.[6]

Q2: Can I use a simple aqueous wash to remove 4-hydroxypropiophenone?

A2: Due to its limited water solubility (0.34 g/L), a simple water wash is unlikely to be effective in removing significant quantities of 4-hydroxypropiophenone.[3][5] However, leveraging the acidic nature of the phenolic hydroxyl group through a basic wash can be a highly effective strategy.

Q3: I am concerned about the stability of my product under acidic or basic conditions. Are there alternative purification methods?

A3: If your product is sensitive to pH changes, several neutral purification techniques can be employed. These include recrystallization, if a suitable solvent can be found that solubilizes your product at high temperatures and precipitates it upon cooling while keeping the 4-hydroxypropiophenone in solution. Column chromatography is another excellent pH-neutral method for separating compounds with different polarities.[7]

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific issues you may encounter during the purification process and provides step-by-step protocols to resolve them.

Scenario 1: Your product is non-polar and stable to basic conditions.

Issue: Significant contamination with 4-hydroxypropiophenone is observed in a reaction mixture containing a non-polar product.

Solution: An alkaline liquid-liquid extraction is the most efficient method in this scenario. The phenolic hydroxyl group of 4-hydroxypropiophenone is acidic and will be deprotonated by a base to form a water-soluble phenoxide salt, which can then be extracted into the aqueous phase.

-

Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[8]

-

Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

-

Separation: Allow the layers to separate. The aqueous layer (containing the deprotonated 4-hydroxypropiophenone) can be drained off.

-

Washing: Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in drying.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[9]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-hydroxypropiophenone, 70-70-2 [thegoodscentscompany.com]

- 5. 4'-Hydroxypropiophenone CAS#: 70-70-2 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. columbia.edu [columbia.edu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing 3'-Bromo-4'-hydroxypropiophenone Synthesis

Introduction

Welcome to the technical support hub for the bromination of 4'-hydroxypropiophenone (4'-HPP). This guide addresses the regioselective synthesis of 3'-bromo-4'-hydroxypropiophenone , a critical intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Ospemifene and other non-steroidal anti-inflammatory agents.

Achieving high yield in this reaction requires navigating a competition between nuclear bromination (the desired pathway) and two primary side reactions: poly-bromination (over-reaction) and

Part 1: The Reaction Landscape

Mechanistic Insight

The synthesis is an Electrophilic Aromatic Substitution (EAS) .[1]

-

Activation: The phenolic hydroxyl (-OH) group strongly activates the ring and directs incoming electrophiles to the ortho and para positions.[1]

-

Deactivation: The propionyl group (-C(O)Et) at the 4-position is an electron-withdrawing group (deactivator) and directs meta.

-

Regioselectivity: The para position relative to the -OH is blocked. The ortho position relative to the -OH (the 3' position) is the only accessible highly activated site.

The Challenge: The product (3'-bromo-4'-hydroxypropiophenone) is still an activated phenol. While the bromine atom is weakly deactivating, the activation from the -OH group dominates, making the product susceptible to a second bromination to form the 3',5'-dibromo impurity .

Experimental Workflow Visualization

Figure 1: Generalized workflow for the regioselective bromination of 4'-hydroxypropiophenone.

Part 2: Optimized Experimental Protocol

This protocol utilizes Bromine (

Standard Operating Procedure (SOP-BR-042)

Reagents:

-

4'-Hydroxypropiophenone (1.0 eq)[2]

-

Bromine (

) (1.02 eq) — Strict stoichiometry is vital. -

Glacial Acetic Acid (Solvent)

-

Sodium Bisulfite/Thiosulfate (Quenching agent)[3]

Step-by-Step Methodology:

-

Dissolution: Charge a 3-neck round-bottom flask with 4'-hydroxypropiophenone and Glacial Acetic Acid (5 mL per gram of substrate). Stir until fully dissolved.

-

Temperature Control: Cool the solution to 0–5°C using an ice/salt bath.

-

Why: Low temperature suppresses the formation of the di-bromo impurity and prevents radical side-chain bromination.

-

-

Reagent Preparation: Dilute the calculated amount of Bromine (1.02 eq) in a separate volume of Acetic Acid (1:1 v/v).

-

Controlled Addition: Add the Bromine solution dropwise over 30–60 minutes.

-

Critical: The solution should remain pale orange/red. If it turns dark black/opaque, the addition is too fast, causing local overheating and over-bromination.

-

-

Reaction Monitoring: Stir at 0–5°C for 2 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

-

Target: Disappearance of starting material (Rf ~0.5) and appearance of product (Rf ~0.6).

-

-

Quenching: Quench the reaction by adding a 10% aqueous Sodium Bisulfite (

) solution until the orange color disappears.-

Why: This neutralizes unreacted bromine and prevents further oxidation.

-

-

Workup:

-

Method A (Precipitation): Pour the quenched reaction mixture into 5 volumes of ice-cold water. Stir vigorously for 30 minutes. Filter the resulting white/off-white solid.

-

Method B (Extraction): If the product oils out, extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate.

-

Part 3: Comparative Analysis of Reagents

Table 1: Reagent & Solvent Comparison

| Reagent | Solvent | Stoichiometry | Yield Range | Advantages | Disadvantages |

| Bromine ( | Acetic Acid | 1.00–1.05 eq | 85–95% | Industrial Standard , Scalable, Cost-effective. | Toxic/Corrosive, requires strict temp control. |

| NBS | Acetonitrile | 1.05–1.10 eq | 80–90% | "Greener" alternative, solid reagent, easier handling. | Higher cost, requires purification of succinimide byproduct. |

| NBS | Methanol | 1.05–1.10 eq | 75–85% | Good solubility, mild conditions. | Methanol can react with NBS to form methyl hypobromite (MeOBr), altering selectivity. |

| EtOAc/CHCl3 | 2.0 eq | 90–98% | Highly selective, avoids free | Requires large excess of copper reagent, heavy metal waste. |

Part 4: Troubleshooting Guide (FAQ)

Q1: Why am I getting significant amounts of the 3',5'-dibromo impurity?

Answer: Over-bromination occurs when the local concentration of bromine is too high or the temperature is elevated.

-

Solution: Reduce the addition rate of the brominating agent. Ensure vigorous stirring to dissipate local concentration spikes.

-

Solution: Maintain the reaction temperature strictly below 5°C.

-

Solution: Use slightly less than 1.05 equivalents of bromine. Even 0.98 eq is acceptable; unreacted starting material is easier to separate than the di-bromo impurity.

Q2: My product is an oil or sticky solid instead of a powder.

Answer: This "oiling out" phenomenon is common when impurities (starting material or solvent residues) depress the melting point.

-

Solution: Use a seed crystal if available.[3]

-

Solution: Perform a recrystallization from Ethanol/Water (1:1) or Dilute Acetic Acid . Dissolve the crude product in minimal hot ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.

-

Solution: Ensure all acetic acid is removed. Residual acid acts as a solvent impurity. Wash the solid thoroughly with water during filtration.

Q3: The reaction mixture turned black/dark red.

Answer: This indicates oxidation or polymerization side reactions, often caused by high temperatures or light exposure.

-

Solution: Wrap the reaction flask in aluminum foil to exclude light (preventing radical side-chain bromination).

-

Solution: Ensure the starting material is pure. Phenolic impurities oxidize easily.

-

Solution: Quench immediately with sodium bisulfite if the color deepens rapidly.

Q4: How do I remove the -bromo impurity (side chain bromination)?

Answer: Side-chain bromination is a radical process favored by light and heat.

-

Prevention: Conduct the reaction in the dark and at low temperature (0-5°C).

-

Purification: The

-bromo ketone is significantly less polar than the ring-brominated phenol. Use column chromatography (Silica Gel, Hexane/EtOAc gradient) or recrystallization from non-polar solvents (Hexane/Toluene) where the impurity remains in the mother liquor.

Part 5: Troubleshooting Decision Tree

Figure 2: Decision tree for troubleshooting common issues in 3'-bromo-4'-hydroxypropiophenone synthesis.

References

-

BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Bromination of 4-Hydroxyacetophenone. BenchChem. Link

-

Vyas, P.V., et al. (2003).[4] An efficient method of bromination of aromatic amines, hydrocarbons and napthols.[4] Tetrahedron Letters, 44, 4085-4088.[4] Link

-

Google Patents. (1985). JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone. Link

-

Organic Syntheses. (1943). 3-Bromo-4-hydroxytoluene. Org. Synth. 1943, 23, 11. Link

-

Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Link

Sources

Technical Support Center: Separation of 3-Bromo and 3,5-Dibromo Propiophenone Isomers

Welcome to the technical support center for the resolution of propiophenone isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the separation of 3-bromo- and 3,5-dibromopropiophenone. These positional isomers often exhibit very similar physical properties, making their separation a non-trivial task. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your purification workflow.

Understanding the Challenge: Isomer Properties

The primary challenge in separating 3-bromopropiophenone and 3,5-dibromopropiophenone lies in their similar chemical structures. The addition of a second bromine atom in the 5-position increases the molecular weight and can alter the polarity and crystal lattice energy. Understanding these differences is the first step in developing a successful separation strategy.

| Property | 3-Bromopropiophenone | 3,5-Dibromopropiophenone (analogue) | Rationale for Separation |

| Molecular Formula | C₉H₉BrO[1] | C₉H₈Br₂O | The dibromo- compound is significantly heavier. |

| Molecular Weight | 213.07 g/mol [1] | 291.97 g/mol (calculated) | This difference does not typically aid in chromatographic or crystallization-based separation. |

| Melting Point | 39-41 °C[2] | Higher than 3-bromo isomer (est.) | A significant difference in melting points may allow for fractional crystallization. |

| Polarity | Moderately Polar | Less Polar (generally) | The additional bromine atom increases the molecule's polarizability but the symmetrical nature can decrease the overall dipole moment, making it slightly less polar than the mono-substituted isomer. This difference is key for chromatographic separation. |

| Solubility | Soluble in common organic solvents | Soluble in common organic solvents | Differences in solubility in specific solvent systems at various temperatures can be exploited for crystallization. |

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the separation of these isomers.

Question 1: My TLC analysis shows overlapping spots (co-elution). How can I improve the separation?

Answer: Co-elution on a Thin Layer Chromatography (TLC) plate is a common issue when dealing with isomers.[3] It indicates that the chosen solvent system (mobile phase) is not effective at differentiating between the two compounds on the given stationary phase (typically silica gel).

Core Principle: The goal is to find a solvent system where the two isomers have a significant difference in their Retention Factor (Rf) values. An ideal TLC for preparative column chromatography should show the target compound with an Rf between 0.25 and 0.35, and a clear separation from other components.[3]

Troubleshooting Steps:

-

Decrease Solvent Polarity: The most common first step is to decrease the polarity of the mobile phase. Since 3,5-dibromopropiophenone is expected to be slightly less polar, a less polar solvent system will slow the movement of both spots up the plate, which can exaggerate the small differences in their polarity and improve separation.

-

Example: If you are using 30% Ethyl Acetate (EtOAc) in Hexane, try reducing it to 15-20% EtOAc in Hexane.

-

-

Change Solvent Selectivity: If adjusting polarity isn't enough, switching one of the solvents in your mobile phase for another of similar polarity but from a different solvent selectivity group can resolve overlapping spots.[4] This alters the specific interactions (e.g., dipole-dipole, hydrogen bonding) between the isomers and the stationary phase.

-

Utilize a Two-Step Development: In some difficult cases, developing the TLC plate first in a very non-polar solvent (like hexane) for a few centimeters and then in your slightly more polar system can improve resolution at the bottom of the plate.

Question 2: I'm performing column chromatography, but my collected fractions are still a mixture of both isomers. What went wrong?

Answer: This is a frustrating but common outcome. The issue usually stems from suboptimal separation parameters that were not fully worked out at the TLC stage, or improper column preparation and running technique.

Causality Chain & Solutions:

-

Poor Resolution on TLC: The most likely cause is that the separation on your scouting TLC plates was not adequate (ΔRf < 0.20). If the spots are too close on TLC, they will inevitably overlap in the column.

-

Solution: Re-screen TLC solvent systems as described in Question 1 until you achieve baseline separation of the two spots.

-

-

Improper Column Packing: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent and sample can travel through without proper interaction with the stationary phase.

-

Solution: Ensure you pack your column correctly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase solvent before being added to the column, is generally most effective. Gently tap the column as you add the slurry to ensure even settling.

-

-

Column Overloading: Adding too much crude material for the amount of silica used will result in broad bands that overlap, even with a good solvent system.

-

Rule of Thumb: For a difficult separation, a sample-to-silica ratio of 1:50 to 1:100 by weight is recommended.

-

-

Fractions Collected are Too Large: If your fractions are too large, you may be mixing the end of one isomer's elution band with the beginning of the next.

-

Solution: Collect smaller fractions, especially when you are nearing the elution of your compounds. Monitor the fractions meticulously by TLC (pooling every 3-5 fractions on a single TLC plate) to identify where each compound begins and ends.

-

Question 3: Can I use fractional crystallization to separate these isomers instead of chromatography?

Answer: Yes, fractional crystallization can be a powerful and scalable alternative to chromatography, provided the isomers have different solubilities in a given solvent and one isomer is in significant excess.[7]

Underlying Principle: Fractional crystallization relies on the small differences in the solubility of the isomers in a specific solvent at a specific temperature. By carefully cooling a saturated solution, the less soluble isomer will preferentially crystallize out, leaving the more soluble isomer in the mother liquor.

Feasibility & Protocol Outline:

-

Screening for Solvents: The key is to find a solvent in which both compounds are soluble when hot, but one is significantly less soluble when cold.

-

Procedure: In small test tubes, dissolve a small amount of your mixture in various hot solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures thereof). Allow them to cool slowly to room temperature and then in an ice bath. Observe which solvent yields crystals.

-

-

Seeding: If you have a pure sample of one isomer, you can use it as a seed crystal.[8] Adding a seed crystal to a supersaturated solution can induce the crystallization of only that specific isomer.[8][9]

-

Iterative Process: This process often needs to be repeated several times to achieve high purity. Each crystallization step enriches the target isomer.

Question 4: How can I confirm the identity and purity of my separated fractions?

Answer: Confirmation of identity and purity is a critical final step. A combination of chromatographic and spectroscopic methods is required.

-

TLC: Run a final TLC plate spotting your starting material, the 3-bromo fraction, and the 3,5-dibromo fraction side-by-side to visually confirm separation.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. Isocratic methods using C18 or Phenyl-Hexyl columns can often resolve closely related halogenated isomers.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for identification.

-

3-Bromopropiophenone: Will show a complex aromatic splitting pattern for 4 protons.

-

3,5-Dibromopropiophenone: Will show a simpler aromatic pattern for 3 protons (one triplet and two doublets, or a similar simplified pattern).

-

-

Mass Spectrometry (MS): This will confirm the molecular weight of each isomer. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will be distinctive.

-

3-Bromopropiophenone: Will show two major peaks in the molecular ion region (M, M+2) of roughly equal intensity.

-

3,5-Dibromopropiophenone: Will show three major peaks in the molecular ion region (M, M+2, M+4) in a characteristic 1:2:1 intensity ratio.

-

Visualized Workflow and Protocols

Workflow for Separation and Purification

The following diagram outlines the logical workflow for tackling the separation of 3-bromo- and 3,5-dibromopropiophenone.

Caption: Workflow for Isomer Separation.

Detailed Protocol: Flash Column Chromatography

This protocol assumes you have identified an optimal solvent system (e.g., 15% Ethyl Acetate in Hexane) via TLC.

Materials:

-

Glass chromatography column

-

Silica gel (60 Å, 230-400 mesh)

-

Optimized solvent system (Mobile Phase)

-

Crude isomer mixture

-

Collection tubes/flasks

-

TLC plates, chamber, and UV lamp

Step-by-Step Procedure:

-

Column Preparation (Slurry Method):

-

In a beaker, mix an appropriate amount of silica gel (e.g., 50g for 1g of crude mixture) with your mobile phase to form a free-flowing slurry.

-

With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.

-

Pour the silica slurry into the column. Swirl and tap the column gently to dislodge air bubbles and encourage even packing.

-

Once the silica has settled, add another layer of sand on top to protect the silica bed.

-

Open the stopcock and drain the solvent until it is just level with the top of the sand. Do not let the column run dry.